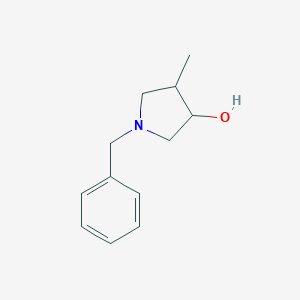
1-苄基-4-甲基吡咯烷-3-醇
描述
1-Benzyl-4-methylpyrrolidin-3-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a potent calcium antagonist .
Synthesis Analysis
The synthesis of 1-Benzyl-4-methylpyrrolidin-3-ol involves a solution of 1-benzyl-3-pyrroline, sulfuric acid, and THF in a quartz round flask reactor.Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-methylpyrrolidin-3-ol is C12H17NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The pyrrolidine ring in 1-Benzyl-4-methylpyrrolidin-3-ol is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-methylpyrrolidin-3-ol include a density of 1.0±0.1 g/cm3, a boiling point of 192.2±0.0 °C at 760 mmHg, and a flash point of 70.6±0.0 °C .科学研究应用
抗菌活性
吡咯烷酮衍生物,包括1-苄基-4-甲基吡咯烷-3-醇等化合物,因其抗菌特性而受到研究。这些化合物对多种微生物菌株表现出有效性,包括细菌,如金黄色葡萄球菌和大肠杆菌,以及真菌,如白色念珠菌。 其作用机制通常涉及破坏微生物细胞膜或抑制病原体内必需酶的活性 .
抗癌活性
研究表明,吡咯烷酮衍生物可能具有抗癌活性。它们可能通过干扰癌细胞的细胞周期,诱导凋亡或抑制血管生成来起作用。 吡咯烷酮骨架的多功能性允许开发针对特定类型癌细胞的新化合物 .
抗炎活性
吡咯烷酮衍生物的抗炎潜力是另一个关注领域。 这些化合物可以调节人体的炎症反应,可能通过抑制促炎细胞因子的产生或通过阻断环氧合酶 (COX) 等参与炎症过程的酶的活性来实现 .
抗抑郁活性
吡咯烷酮衍生物因其抗抑郁作用而受到探索。它们可能通过调节神经递质水平或受体活性来作用于中枢神经系统,从而有助于缓解抑郁症状。 这些化合物的结构灵活性允许优化其药代动力学和药效学特性 .
抗HCV活性
具有吡咯烷酮结构的化合物在治疗丙型肝炎病毒 (HCV) 感染方面显示出希望。它们可以通过靶向病毒酶或干扰病毒生命周期来抑制病毒的复制。 鉴于需要有效的抗病毒疗法,这种应用尤为重要 .
工业应用
除了生物活性外,1-苄基-4-甲基吡咯烷-3-醇等吡咯烷酮衍生物在工业应用中也很有价值。它们可以作为合成各种生物碱和非典型氨基酸的中间体。 它们的化学性质使其适用于生产药品、农用化学品和合成材料 .
安全和危害
作用机制
Target of Action
The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-Benzyl-4-methylpyrrolidin-3-ol interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.
Result of Action
By acting as a CCR5 antagonist, 1-Benzyl-4-methylpyrrolidin-3-ol can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.
属性
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579830 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143728-93-2 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
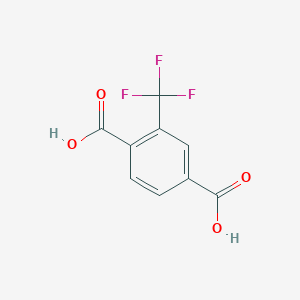
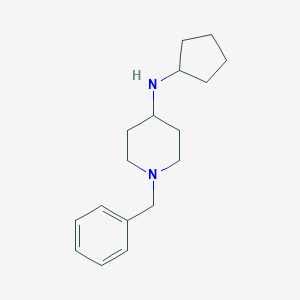

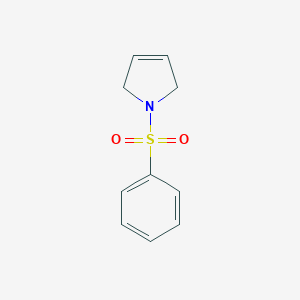




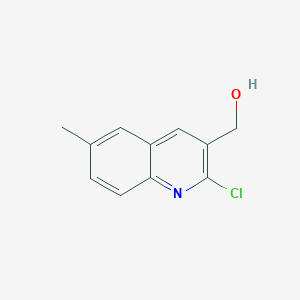

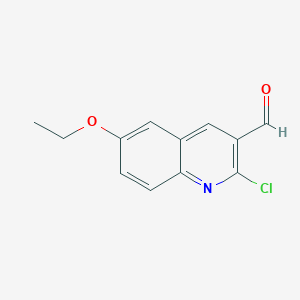

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)

